8-Chloro-6-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC13437078
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 8-chloro-6-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8ClNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | BXEBEPSZHQFYQR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |
| Canonical SMILES | CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
8-Chloro-6-methylquinolin-2(1H)-one (CAS: 701291-30-7) belongs to the quinolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone ring. Systematic IUPAC nomenclature designates the chlorine substituent at position 8 and the methyl group at position 6. The compound’s molecular formula is C₁₀H₈ClNO, with an exact mass of 193.029 g/mol .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Exact Mass | 193.029 g/mol |
| Topological Polar Surface Area | 33.12 Ų |
| LogP (Partition Coefficient) | 2.90 |
| HS Code | 2933790090 (Other lactams) |
Spectroscopic and Crystallographic Data
The compound’s structure has been confirmed via NMR, IR, and mass spectrometry. Key spectral features include:
-
¹H NMR (DMSO-d₆): Signals at δ 2.45 ppm (s, 3H, CH₃), 6.86 ppm (s, 1H, C3-H), and 7.27–7.70 ppm (m, 3H, aromatic protons) .
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IR (KBr): Peaks at 1645 cm⁻¹ (C=O stretch) and 1561 cm⁻¹ (C=N quinoline ring) .
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MS (EI): Molecular ion peak at m/z 193.63 [M⁺], with fragments at m/z 207 (base peak) and 164 .
Synthesis and Modification Strategies
Condensation and Cyclization Methods
The Meth-Cohn quinoline synthesis is a common route, involving the reaction of substituted anilines with β-keto esters under acidic conditions. For 8-chloro-6-methylquinolin-2(1H)-one, chlorinated precursors and methyl-containing intermediates are cyclized to form the quinoline core .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Meth-Cohn Cyclization | POCl₃, DMF, 80–100°C | 75–82% | |
| Phase-Transfer Alkylation | TBAB, NaOH, H₂O/CH₂Cl₂ | 65–76% |
Functionalization via N-Alkylation
Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N-alkylation. For example, reaction with allyl bromide yields 1-allyl-4-chloro-6-methylquinolin-2(1H)-one (65% yield), while epichlorohydrin forms epoxy derivatives (50–76% yield) .
Physicochemical and Thermodynamic Properties
Stability and Solubility
The compound is stable under dry, airtight storage at 2–8°C . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in DMSO and dichloromethane, making it suitable for organic reactions .
Table 3: Thermodynamic Data
| Property | Value |
|---|---|
| Boiling Point | 373.0±42.0°C (760 mmHg) |
| Melting Point | 173–174°C (allyl derivative) |
| Flash Point | Not determined |
Biological Activities and Mechanisms
Dual COX-2/15-LOX Inhibition
Hybrid derivatives of 8-chloro-6-methylquinolin-2(1H)-one exhibit potent dual inhibition of cyclooxygenase-2 (COX-2: IC₅₀ = 0.047–0.32 µM) and 15-lipoxygenase (15-LOX: IC₅₀ = 1.81–3.60 µM), surpassing reference drugs like celecoxib and quercetin . Molecular docking reveals hydrogen bonding with COX-2 residues (Tyr385, Ser530) and hydrophobic interactions with 15-LOX .
Table 4: Enzymatic Inhibition Profiles
| Derivative | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 8e | 0.047 | 1.81 | 265.9 |
| 8k | 0.32 | 3.39 | 20.6 |
| Celecoxib | 0.045 | — | 326.0 |
Applications in Pharmaceutical Development
Intermediate for Antinflammatory Agents
The compound serves as a scaffold for hybrid molecules targeting inflammatory mediators. For instance, conjugation with triazine moieties yields analogs that suppress ROS generation in RAW264.7 macrophages (70–85% inhibition at 10 µM) and downregulate TNF-α and IL-6 expression .
Prodrug Design and Drug Delivery
Epoxide derivatives (e.g., 4-chloro-6-methyl-1-(oxiran-2-ylmethyl)quinolin-2(1H)-one) act as prodrugs, releasing active metabolites upon hydrolysis. These derivatives show improved bioavailability in rodent models .
| Supplier | Purity | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| AOBChem | 97% | 0.25 g | 817.38 | 10–20 days |
| eMolecules | 98% | 100 mg | 694.12 | 2–4 weeks |
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